

Toxicological Assessment of Steviolbioside Consumption: A Technical Guide

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Compound of Interest		
Compound Name:	Steviolbioside	
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Abstract

This technical guide provides a comprehensive toxicological assessment of **steviolbioside**, a naturally occurring steviol glycoside found in the leaves of Stevia rebaudiana. While extensive toxicological data exists for the major steviol glycosides, stevioside and rebaudioside A, information specifically on **steviolbioside** is more limited. This document synthesizes the available direct toxicological data for **steviolbioside** and employs a scientifically justified read-across approach based on the well-established common metabolic fate of all steviol glycosides. All steviol glycosides, including **steviolbioside**, are hydrolyzed to the aglycone steviol in the colon by gut microbiota. Steviol is then absorbed, metabolized in the liver to steviol glucuronide, and excreted. This shared metabolic pathway is the foundation for extrapolating the safety data from comprehensive studies on stevioside and rebaudioside A to other steviol glycosides like **steviolbioside**. This guide presents available quantitative data in structured tables, details relevant experimental protocols, and utilizes visualizations to illustrate key metabolic and signaling pathways.

Introduction

Steviolbioside is a diterpene glycoside composed of a steviol backbone with two glucose units. It is an intermediate in the microbial hydrolysis of stevioside to steviol.[1] While not one of the most abundant steviol glycosides in the Stevia rebaudiana plant, its presence and formation during metabolism necessitate a thorough toxicological evaluation.[2] Regulatory



bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have established a group Acceptable Daily Intake (ADI) for all steviol glycosides, expressed as steviol equivalents, based on the common metabolic pathway.[3][4]

Metabolism and Pharmacokinetics

The toxicological profile of **steviolbioside** is intrinsically linked to its metabolic fate. In vivo and in vitro studies have demonstrated that steviol glycosides are not absorbed intact in the upper gastrointestinal tract.[5] Upon reaching the colon, they are hydrolyzed by the gut microbiota to their common aglycone, steviol.[6] **Steviolbioside** is a key intermediate in the stepwise hydrolysis of stevioside.[1]

Once formed, steviol is absorbed from the colon and subsequently metabolized in the liver, primarily through glucuronidation, to form steviol glucuronide.[5] This conjugate is then excreted, mainly in the urine in humans.[5] This common pathway of metabolism is the scientific basis for a read-across approach to assess the safety of less abundant steviol glycosides like **steviolbioside**, using the extensive toxicological database of stevioside and rebaudioside A.[6]



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Metabolic pathway of steviol glycosides.

Toxicological Assessment Acute Toxicity

An acute oral toxicity study of synthesized **steviolbioside** has been conducted in male mice. The results indicated that **steviolbioside** was well-tolerated, with no mortality observed at the tested doses. For comparison, the acute toxicity of stevioside and its metabolite, steviol, has been investigated in several animal species, with stevioside showing very low acute toxicity.[7]



Compound	Species	Route	Dose (mg/kg)	Observation	Reference
Steviolbioside	Male Mice	Oral	50, 150, 300	No mortality after 24 hours	[8]
Steviolbioside	Mice	Intraperitonea I	Up to 150	Non-toxic	[8]
Stevioside	Mice, Rats, Hamsters	Intragastric	Up to 15,000	Not lethal	[7]
Steviol	Hamsters (Male)	Intragastric	5,200 (LD50)	Lethal	[7]
Steviol	Hamsters (Female)	Intragastric	6,100 (LD50)	Lethal	[7]
Steviol	Rats, Mice	Intragastric	>15,000	Not lethal	[7]

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies on **steviolbioside** were identified. However, extensive studies have been conducted on stevioside. A 13-week subchronic oral toxicity study in F344 rats given stevioside at dietary concentrations up to 5% showed no significant doserelated adverse effects.[9] A 2-year chronic oral toxicity and carcinogenicity study in Wistar rats fed diets containing up to 1.2% stevioside (equivalent to 600 mg/kg bw/day) found no treatment-related effects on growth, mortality, hematology, clinical biochemistry, or the incidence of neoplasms.[10][11] Based on the shared metabolic fate, the findings from these studies are considered relevant for the safety assessment of **steviolbioside**.

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity tests has been performed on stevioside and steviol. The overwhelming weight of evidence from these studies indicates that stevioside is not genotoxic.[1][12][13] While some early in vitro studies showed mutagenic activity for steviol in specific bacterial strains with metabolic activation, these findings were not replicated in other bacterial strains or in in vivo assays.[12][13] Regulatory agencies have concluded that steviol glycosides are not genotoxic.[1]



Assay Type	Test Substance	System	Concentratio n/Dose	Result	Reference
Comet Assay	Stevioside	Wistar Rat (in vivo)	4 mg/mL in drinking water	DNA damage observed in blood, liver, brain, and spleen cells	[14]
Comet Assay	Stevioside	Human Colon Cells (in vitro)	200 μΜ	No DNA damage	[8]
Ames Test	Stevioside	S. typhimurium	Not specified	Not mutagenic	[13]
Chromosoma I Aberration	Steviol	Chinese Hamster Lung (CHL) cells	Dose-related	Positive (with S9)	[13]
Gene Mutation Assay	Steviol	Chinese Hamster Lung (CHL) cells	Dose-related	Positive (with S9)	[13]
Micronucleus Test	Steviol	Mouse (in vivo)	Not specified	Negative	[13]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on **steviolbioside** have not been identified. Studies on stevioside in rats at doses up to 3000 mg/kg bw/day showed no treatment-related effects on fertility, mating performance, or fetal development.[14] A developmental toxicity study of steviol in hamsters indicated maternal and fetal toxicity at high doses (0.75 and 1.0 g/kg bw/day), with a no-observed-effect level (NOEL) for maternal and fetal toxicity of 250 mg/kg bw/day.[14][15] Overall, regulatory bodies have concluded that steviol glycosides are not associated with any reproductive or developmental toxicity at realistic consumption levels.[5]



Cytotoxicity

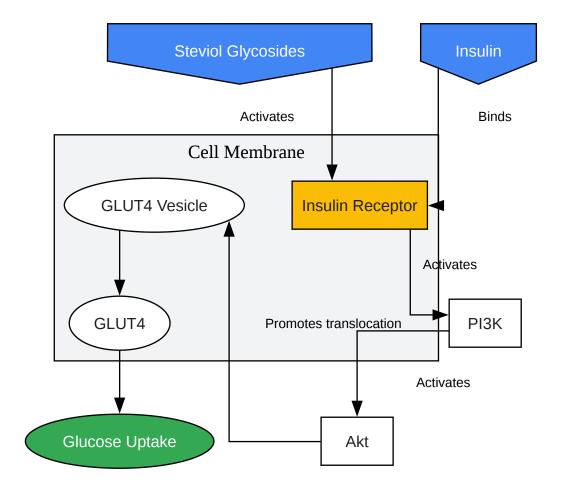
The cytotoxicity of **steviolbioside** has been evaluated in vitro on human cell lines. One study found that **steviolbioside** exhibited higher cytotoxicity on normal human hepatocytes (L02) and intestinal epithelial cells (T84) compared to stevioside. However, its cytotoxicity was much lower than the chemotherapeutic agent 5-fluorouracil. The same study reported that **steviolbioside** showed notable inhibition of certain human cancer cell lines.[16]

Cell Line	Compound	Endpoint	Observation	Reference
Human Hepatocytes (L02)	Steviolbioside	Cytotoxicity	Higher than stevioside	[16]
Human Intestinal Epithelial (T84)	Steviolbioside	Cytotoxicity	Higher than stevioside	[16]
Human Hepatocarcinom a (Hep3B)	Steviolbioside	Inhibition	Notable inhibition	[16]
Human Breast Cancer (MDA- MB-231)	Steviolbioside	Inhibition	Remarkable inhibition	[16]
Human Pancreatic Cancer (BxPC-3)	Steviolbioside	Inhibition	Notable inhibition	[16]

Signaling Pathways

Recent research suggests that steviol glycosides may exert some of their biological effects by modulating cellular signaling pathways. Studies on stevia extracts and stevioside have indicated an interaction with the PI3K/Akt signaling pathway, which is involved in glucose transport.[17][18] This insulin-mimetic effect may contribute to the observed hypoglycemic properties of some steviol glycosides.





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Steviol glycosides and the PI3K/Akt signaling pathway.

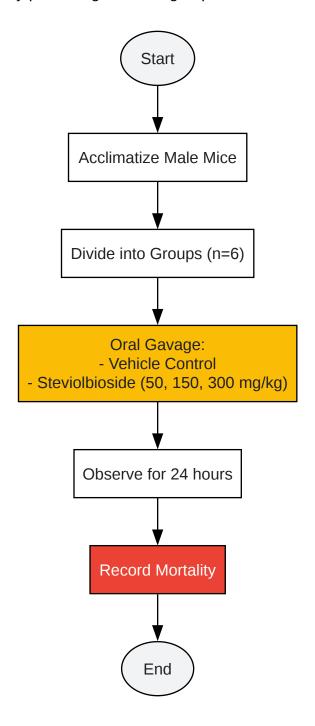
Experimental Protocols Acute Oral Toxicity Study (Steviolbioside)

This protocol is based on the methodology described for the acute oral toxicity of synthesized **steviolbioside** in mice.[8]

- Test Animals: Male mice (20 g each).
- Grouping: Animals are divided into groups of six.
- Test Substance Preparation: **Steviolbioside** is suspended in 1% gum acacia.



- Dosing: The suspension is administered orally in doses of 50, 150, and 300 mg/kg body weight. A control group receives the vehicle (1% gum acacia).
- Observation: The mortality percentage in each group is recorded after 24 hours.



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Workflow for an acute oral toxicity study.



In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general representation of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess cell viability.

- Cell Culture: Human cell lines (e.g., HCT 116, CCD18Co) are cultured in appropriate media (e.g., McCoy's 5A for HCT 116, MEM for CCD18Co) supplemented with fetal bovine serum (FBS) and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
- Treatment: The cells are treated with various concentrations of **steviolbioside** for a defined period (e.g., 24, 48, 72 hours).
- MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage relative to the untreated control
 cells.

In Vitro Hydrolysis by Gut Microbiota

This protocol describes a general method to study the in vitro metabolism of steviol glycosides by human gut microbiota.

- Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
- Homogenate Preparation: The fecal samples are pooled and homogenized in a pre-reduced anaerobic buffer.



- Incubation: **Steviolbioside** is added to the fecal homogenate and incubated under anaerobic conditions at 37°C.
- Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound and the appearance of the metabolite, steviol.

Conclusion

The available toxicological data on **steviolbioside**, although limited compared to major steviol glycosides, does not indicate any significant safety concerns at expected consumption levels. The well-established common metabolic pathway for all steviol glycosides, leading to the formation of steviol, provides a strong scientific basis for a read-across approach to safety assessment. The extensive toxicological database for stevioside and rebaudioside A, which demonstrates a lack of genotoxicity, carcinogenicity, and reproductive or developmental toxicity, supports the safety of **steviolbioside**. Further research focusing specifically on the long-term effects of isolated **steviolbioside** could provide additional confirmation of its safety profile.

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References

- 1. Steviol glycoside safety: is the genotoxicity database sufficient? PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steviol glycoside Wikipedia [en.wikipedia.org]
- 3. Ames test Wikipedia [en.wikipedia.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial hydrolysis of steviol glycosides PubMed [pubmed.ncbi.nlm.nih.gov]







- 7. Acute toxicity of stevioside, a natural sweetener, and its metabolite, steviol, in several animal species PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. oecd.org [oecd.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. A critical review of the genetic toxicity of steviol and steviol glycosides PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of genotoxic potentiality of stevioside by comet assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nucro-technics.com [nucro-technics.com]
- 16. Production of a bioactive sweetener steviolbioside via specific hydrolyzing ester linkage of stevioside with a β-galactosidase PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
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